Raseglurant hydrochloride

mGlu5 NAM IC50 allosteric modulation

Raseglurant hydrochloride (ADX10059) is a clinical-stage mGlu5 NAM with superior potency (IC50 17.1 nM) versus MPEP. Its validated efficacy in migraine (16.1% pain-free response) and GERD (50% reduction in acid exposure) ensures translational relevance. Substitute analogs risk irreproducibility. Ideal for neuroscience R&D, including photocaged JF-NP-26 studies.

Molecular Formula C15H14ClFN2
Molecular Weight 276.73 g/mol
Cat. No. B1665614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaseglurant hydrochloride
SynonymsADX-10059 Hydrochloride;  ADX10059 Hydrochloride;  ADX 10059 Hydrochloride;  ADX10059 HCl
Molecular FormulaC15H14ClFN2
Molecular Weight276.73 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C.Cl
InChIInChI=1S/C15H13FN2.ClH/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12;/h3-5,8-9H,17H2,1-2H3;1H
InChIKeyBDXXMGYKLQZXOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride (Raseglurant, ADX10059) Procurement Guide


2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride (CAS 757949-98-7), also known as Raseglurant or ADX10059, is a potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). It is a derivative of MPEP and is recognized for its selective, noncompetitive inhibition of mGlu5 (IC50 = 17.1 nM) [1]. The compound has advanced to Phase II clinical trials for migraine and gastroesophageal reflux disease (GERD) and is utilized as a tool compound for probing mGlu5-mediated pathways in neuroscience research [2].

Why Raseglurant (2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride) Cannot Be Substituted with Common mGlu5 NAMs


Substituting Raseglurant with other mGlu5 negative allosteric modulators (NAMs) such as MPEP, MTEP, or Dipraglurant is scientifically unsound due to significant differences in potency, clinical development status, and adverse effect profiles. Raseglurant exhibits an IC50 of 17.1 nM, distinct from MPEP's 36 nM, MTEP's 5 nM, and Dipraglurant's 20-21 nM, which can lead to divergent in vivo responses [1]. Moreover, Raseglurant has a unique clinical track record with documented efficacy in migraine and GERD, unlike its analogs which have different developmental histories and safety liabilities [2]. Generic substitution ignores these quantifiable differentiators, risking experimental irreproducibility and misaligned study outcomes.

Quantitative Differentiation of 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride Against In-Class Alternatives


In Vitro Potency Comparison: Raseglurant vs. MPEP, MTEP, Dipraglurant, Fenobam

Raseglurant (ADX10059) demonstrates an IC50 of 17.1 nM against human mGlu5 receptors, positioning it as a mid-potency compound relative to key comparators [1]. This value is approximately 2-fold more potent than the prototypical MPEP (IC50 = 36 nM) , yet 3.4-fold less potent than the highly optimized MTEP (IC50 = 5 nM) . It is equipotent to Dipraglurant (IC50 = 20-21 nM) [2] and 3.4-fold more potent than Fenobam (IC50 = 58 nM) [3]. This specific potency profile is critical for studies requiring a defined level of mGlu5 inhibition.

mGlu5 NAM IC50 allosteric modulation

Clinical Efficacy in Migraine: Raseglurant vs. Placebo

In a Phase II proof-of-concept study for acute migraine, ADX10059 (Raseglurant) demonstrated a pain-free response in 16.1% of patients, compared to 4.5% for placebo, representing a 3.6-fold improvement in efficacy [1]. This clinical validation is a key differentiator from other mGlu5 NAMs such as MPEP and MTEP, which lack equivalent migraine-specific clinical trial data, and from Dipraglurant, which is primarily studied in Parkinson's disease dyskinesia.

migraine pain-free response Phase II

Clinical Efficacy in GERD: Raseglurant Reduces Esophageal Acid Exposure

In a proof-of-concept study for gastroesophageal reflux disease (GERD), ADX10059 (250 mg tds) significantly decreased the percentage of time with esophageal pH < 4 from 7.2% (placebo) to 3.6% (p = 0.01), a 50% relative reduction in acid exposure [1]. This provides a quantifiable clinical benchmark for gastrointestinal applications that is absent for MPEP, MTEP, and Fenobam, none of which have progressed to this stage in GERD.

GERD acid reflux pH-metry

Behavioral Pharmacology: Reversal of Haloperidol-Induced Catalepsy

Raseglurant has been shown to reduce haloperidol-induced catalepsy in mice, a preclinical model predictive of extrapyramidal side effects . While quantitative dose-response data are not detailed in available sources, this activity is a documented feature that distinguishes Raseglurant from other mGlu5 NAMs like MTEP and Dipraglurant, which are not reported to have this specific effect. The catalepsy reversal suggests a potential for mitigating antipsychotic-associated motor deficits.

catalepsy antipsychotic in vivo

Selectivity Profile: Minimal Off-Target Activity at Other mGlu Receptors

Raseglurant is reported to be a selective negative allosteric modulator of mGlu5, with no significant activity or binding affinity at other mGlu receptors, including mGlu1a [1]. This contrasts with some early-generation NAMs like MPEP, which exhibit residual activity at mGlu1b and other subtypes at higher concentrations. This selectivity is a class-level inference but is a critical differentiator for studies where receptor specificity is paramount.

selectivity mGlu1 off-target

Optical Control: Caged Derivative (JF-NP-26) Enables Spatiotemporal Precision

A unique advantage of Raseglurant is the availability of JF-NP-26, an inactive photocaged derivative that releases active Raseglurant upon illumination with 405 nm light . This enables temporally and spatially precise activation of mGlu5 inhibition in living tissues, a capability not available for MPEP, MTEP, Fenobam, or Dipraglurant. This tool allows researchers to dissect the acute effects of mGlu5 blockade with unprecedented resolution.

photopharmacology caged compound optogenetics

Optimal Scientific Use Cases for 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride (Raseglurant)


Migraine Pathophysiology and Preclinical Therapy Development

Leverage Raseglurant's clinically validated efficacy in migraine (16.1% pain-free response vs. 4.5% placebo) to study trigeminovascular activation and cortical spreading depression in animal models [1]. The compound's mGlu5 NAM activity at an IC50 of 17.1 nM provides a translational bridge between in vitro receptor pharmacology and human therapeutic outcomes [2].

Gastroesophageal Reflux Disease (GERD) Mechanistic Studies

Use Raseglurant to investigate mGlu5-mediated control of lower esophageal sphincter function and transient relaxations. The demonstrated 50% reduction in esophageal acid exposure (pH <4 time from 7.2% to 3.6%) in human subjects provides a quantitative framework for designing and interpreting animal models of GERD [3].

Photopharmacology: Spatiotemporally Controlled mGlu5 Inhibition

Employ the photocaged derivative JF-NP-26 (caged Raseglurant) to achieve light-dependent, localized inhibition of mGlu5 in specific brain regions or neuronal populations . This approach is ideal for dissecting the circuit-level functions of mGlu5 in pain, anxiety, and motor control, offering a level of precision unavailable with conventional NAMs like MPEP or MTEP.

Antipsychotic-Induced Motor Side Effect Mitigation

Investigate Raseglurant's ability to attenuate haloperidol-induced catalepsy in rodent models as a means to explore mGlu5 modulation as an adjunctive therapy for antipsychotic-associated extrapyramidal symptoms . This application is directly supported by preclinical behavioral pharmacology data, distinguishing Raseglurant from other mGlu5 NAMs lacking this profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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